

PF-04822163 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-04822163

Cat. No.: B15578039

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Application Notes and Protocols for PF-04822163

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **PF-04822163**, a potent and selective phosphodiesterase 1 (PDE1) inhibitor, in various laboratory solvents. This document also includes protocols for preparing stock solutions and determining compound solubility, alongside a visualization of the PDE1 signaling pathway.

Introduction to PF-04822163

PF-04822163 is an orally active and blood-brain barrier permeable inhibitor of phosphodiesterase 1 (PDE1), with IC₅₀ values of 2 nM, 2.4 nM, and 7 nM for PDE1A, PDE1B, and PDE1C, respectively.[1][2] As a member of the quinazoline class of compounds, its solubility can be a critical factor in experimental design and reproducibility. Understanding the solubility characteristics of **PF-04822163** is essential for accurate in vitro and in vivo studies.

Solubility of PF-04822163

While specific quantitative solubility data for **PF-04822163** is not consistently published across all suppliers, this section provides a summary of available information for **PF-04822163** and similar quinazoline-based inhibitors in common laboratory solvents.

Data Presentation: Solubility of PF-04822163 and Structurally Related Compounds

Compound	Solvent	Reported Solubility	Source / Notes
PF-04822163	DMSO	Soluble (Exact concentration not specified)	MedChemExpress, a common solvent for quinazoline-based inhibitors.
PF-06282999	DMSO	65 mg/mL (199.52 mM)	Selleck Chemicals. Use of fresh, moisture-free DMSO is recommended.[3]
PF-4136309	DMSO	100 mg/mL (175.87 mM)	Selleck Chemicals.[4]
PF 05089771	DMSO	67.26 mg/mL (100 mM)	Tocris Bioscience.
A 83-01	DMSO	14 mg/mL	Cayman Chemical.[5]
Dihydroethidium	DMSO	12 mg/mL	Cayman Chemical.[6]
2-Acetyl-4(3H)-quinazolinone	DMSO	~50 mg/mL (312.17 mM)	Requires sonication. [7]
PF-04822163	Water	Insoluble	Inferred from the behavior of similar quinazoline-based compounds.
PF-04822163	Ethanol	Sparingly Soluble to Insoluble	Inferred from the behavior of similar quinazoline-based compounds.

Note: The solubility of quinazoline derivatives can be influenced by temperature and the purity of the solvent. For instance, the solubility of some pyrazolo quinazoline derivatives in DMSO

increases with temperature.[8] It is also noted that moisture-absorbing DMSO can reduce the solubility of compounds.[3][4][9][10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of PF-04822163 in DMSO

This protocol provides a general procedure for preparing a high-concentration stock solution of PF-04822163.

Materials:

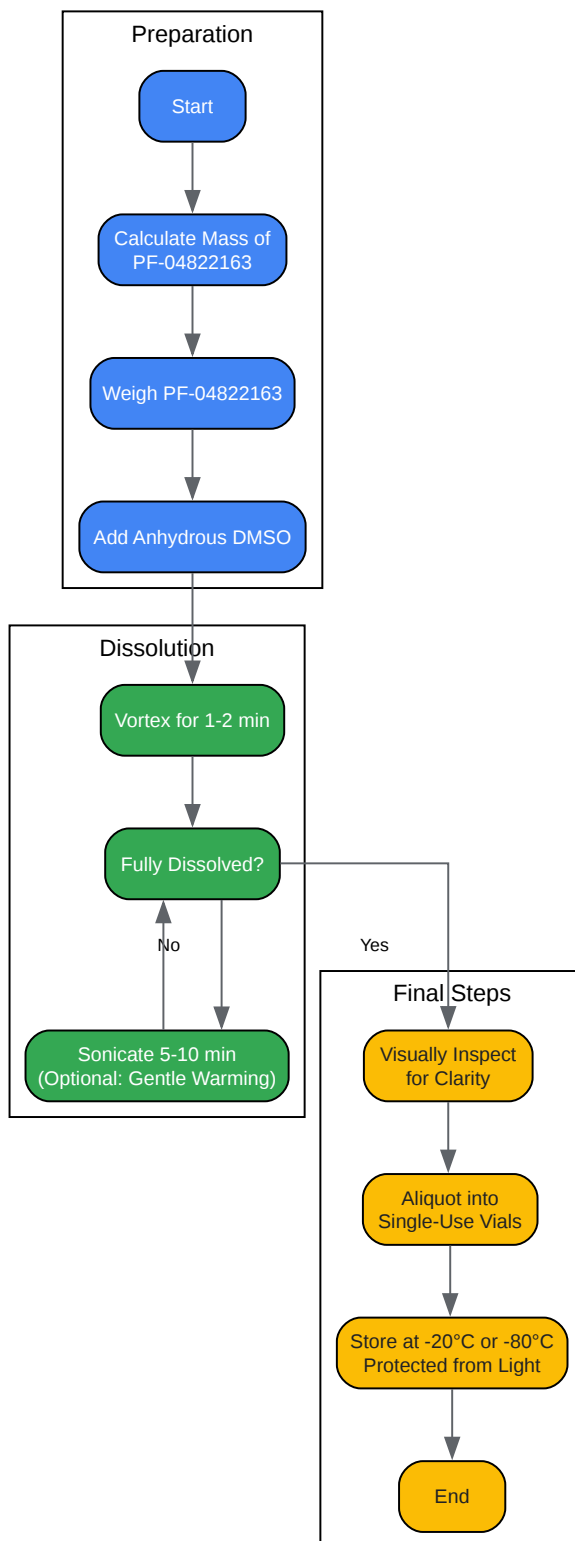
- **PF-04822163** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials (amber glass recommended for light-sensitive compounds)
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass:
 - The molecular weight of **PF-04822163** is 340.8 g/mol .[2]
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 340.8 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 3.408 \text{ mg}$
- Weighing the compound:

- Accurately weigh out approximately 3.41 mg of **PF-04822163** powder and place it into a sterile vial.
- Dissolution:
 - Add 1 mL of anhydrous DMSO to the vial containing the **PF-04822163** powder.
 - Vortex the solution for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious of potential compound degradation.^[7]
- Visual Inspection and Storage:
 - Visually inspect the solution to ensure it is clear and free of any particulate matter.
 - For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months when stored properly.

Protocol Workflow: Preparing a 10 mM Stock Solution

[Click to download full resolution via product page](#)Workflow for preparing a stock solution of **PF-04822163**.

Protocol 2: Determination of Kinetic Solubility using the Shake-Flask Method

This protocol describes a standard method to determine the equilibrium solubility of **PF-04822163** in a chosen solvent.

Materials:

- **PF-04822163** powder
- Selected solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)
- Glass vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantification
- 0.22 µm syringe filters

Procedure:

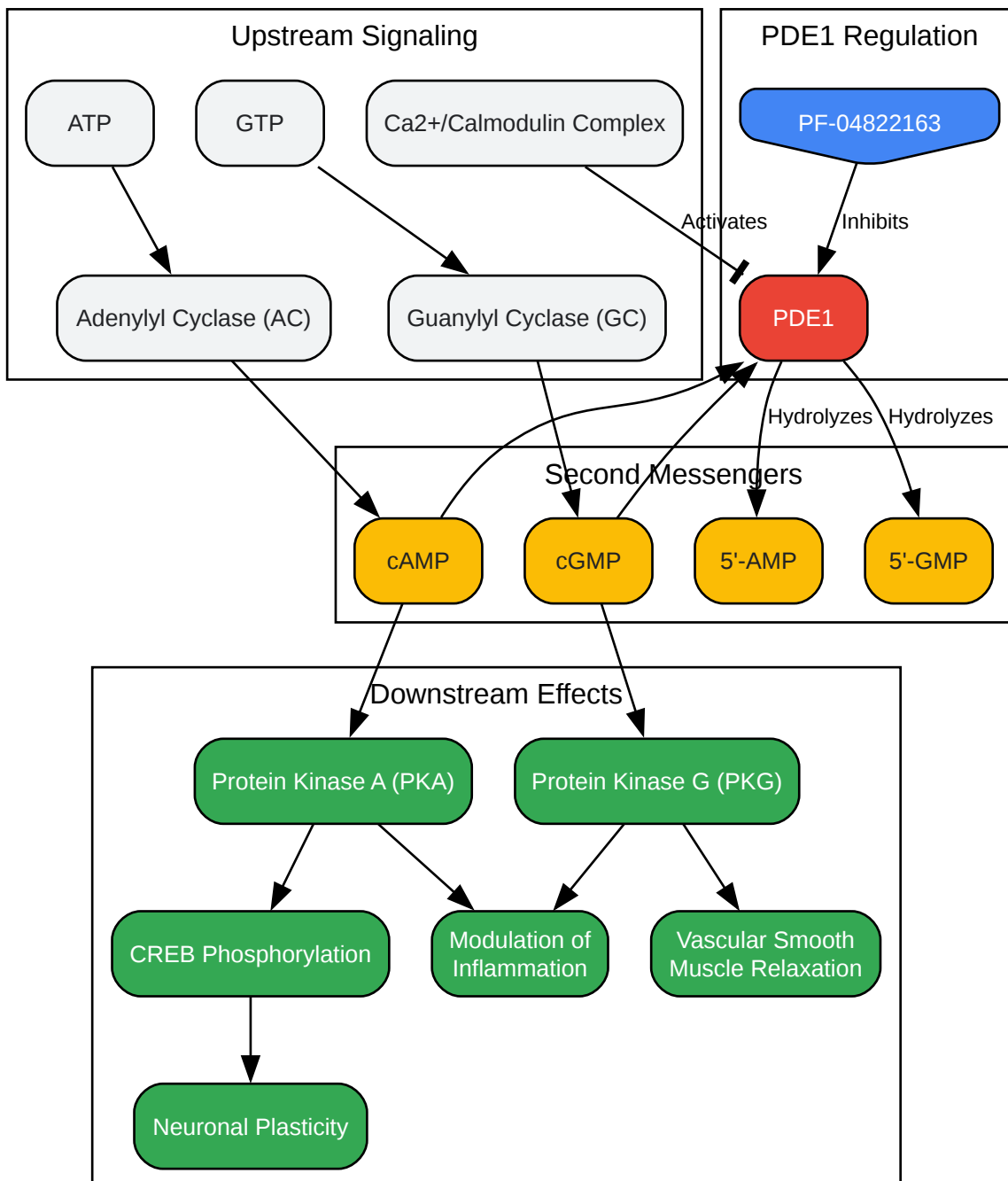
- Preparation of Supersaturated Solution:
 - Add an excess amount of **PF-04822163** powder to a known volume of the solvent in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
- Equilibration:
 - Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
- Separation of Undissolved Solid:
 - After equilibration, let the vial stand to allow larger particles to settle.

- Centrifuge the solution at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.
- Sample Collection and Dilution:
 - Carefully collect the supernatant without disturbing the pellet.
 - Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.
 - Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.
- Quantification:
 - Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of **PF-04822163**.
 - A standard curve of known concentrations of **PF-04822163** should be prepared for accurate quantification.
- Calculation:
 - Calculate the concentration of the original saturated solution based on the dilutions. This value represents the equilibrium solubility of **PF-04822163** in the tested solvent at the specified temperature.

Signaling Pathway

PF-04822163 is an inhibitor of phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The activity of PDE1 is dependent on calcium and calmodulin. By inhibiting PDE1, **PF-04822163** increases the intracellular levels of cAMP and cGMP, which in turn activate downstream signaling pathways mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These pathways are involved in various physiological processes, including neuronal plasticity, vascular smooth muscle relaxation, and inflammation.

PF-0482216al PDE1 Signaling Pathway

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Simplified signaling pathway of **PF-04822163** as a PDE1 inhibitor.

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- To cite this document: BenchChem. [PF-04822163 solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578039#pf-04822163-solubility-in-dmso-and-other-solvents]

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